molecular formula C30H62O10 B1670860 Thesit<SUP>®</SUP> CAS No. 9002-92-0

Thesit®

Cat. No.: B1670860
CAS No.: 9002-92-0
M. Wt: 582.8 g/mol
InChI Key: ONJQDTZCDSESIW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Polidocanol, also known as Thesit<SUP>®</SUP>, primarily targets the endothelium of blood vessels . The endothelium is the inner lining of blood vessels and plays a crucial role in vascular homeostasis .

Mode of Action

Polidocanol acts by irritating the vein intimal endothelium , leading to thrombosis formation . When administered, it locally damages the blood vessel endothelium . Following this endothelial damage, platelets aggregate at the site and attach to the venous wall, eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel .

Biochemical Pathways

The occlusion of the blood vessels leads to their eventual replacement by other types of tissue .

Pharmacokinetics

The pharmacokinetics of Polidocanol involve its distribution and elimination. The volume of distribution for Varithena, a brand name for Polidocanol, is reported to be between 35 to 82 L . The half-life of elimination for Asclera and Varithena, two forms of Polidocanol, are 90 minutes and 102 to 153 minutes respectively .

Result of Action

The result of Polidocanol’s action is the occlusion of the injected vein . This leads to the reduction in the appearance of varicosities, such as spider veins and reticular veins . It also causes fibrosis inside varicose veins, reducing their appearance .

Action Environment

The action of Polidocanol can be influenced by various environmental factors. For instance, the procedure should be done with caution as it can cause the eruption of varicose and spider veins throughout the lower leg . The appearance of the leg may be forever compromised . Therefore, the environment in which Polidocanol is administered can significantly influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Thesit<SUP>®</SUP> plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to reduce background sedimentation in reaction buffers, enhancing the solubility and stability of proteins . Thesit<SUP>®</SUP> interacts with membrane proteins, aiding in their extraction and purification without altering their biological activity . Additionally, it has been shown to possess anti-angiogenic effects in vitro and in vivo, making it useful in sclerotherapy .

Cellular Effects

Thesit<SUP>®</SUP> influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can permeabilize cell membranes, allowing for the efficient extraction of membrane-bound proteins . Thesit<SUP>®</SUP> has been observed to affect cell signaling pathways by modulating the activity of membrane-associated receptors and enzymes . Furthermore, it can impact gene expression by altering the cellular environment and affecting the stability of mRNA .

Molecular Mechanism

At the molecular level, Thesit<SUP>®</SUP> exerts its effects through binding interactions with biomolecules. It can form micelles that encapsulate hydrophobic regions of proteins, thereby stabilizing them in aqueous solutions . Thesit<SUP>®</SUP> can also inhibit or activate enzymes by altering their conformation and accessibility to substrates . Additionally, it has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thesit<SUP>®</SUP> can change over time due to its stability and degradation. Thesit<SUP>®</SUP> is stable at temperatures between +2 to +8°C for up to 24 months when protected from light and stored under argon or nitrogen . Over time, its effectiveness in solubilizing proteins and reducing background sedimentation may decrease, necessitating the use of fresh preparations . Long-term exposure to Thesit<SUP>®</SUP> can also lead to changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of Thesit<SUP>®</SUP> vary with different dosages in animal models. At low doses, Thesit<SUP>®</SUP> is effective in solubilizing proteins and enhancing their stability without causing significant toxicity . At high doses, Thesit<SUP>®</SUP> can exhibit toxic effects, including cell membrane disruption and cytotoxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point leads to a rapid increase in adverse effects .

Metabolic Pathways

Thesit<SUP>®</SUP> is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of metabolites by altering the activity of enzymes involved in metabolic reactions . Thesit<SUP>®</SUP> has been shown to interact with enzymes such as G protein from bovine brain, influencing their activity and stability . Additionally, it can impact the overall metabolic network by modulating the availability of substrates and cofactors .

Transport and Distribution

Within cells and tissues, Thesit<SUP>®</SUP> is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells through endocytosis and distributed to various cellular compartments . Thesit<SUP>®</SUP> can also bind to specific proteins, facilitating its transport and localization within cells . Its distribution within tissues is influenced by factors such as concentration, exposure time, and the presence of other biomolecules .

Subcellular Localization

Thesit<SUP>®</SUP> exhibits specific subcellular localization, which can affect its activity and function. It is known to localize to the cell membrane, where it interacts with membrane proteins and lipids . Thesit<SUP>®</SUP> can also be found in other cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it plays a role in protein processing and trafficking . Post-translational modifications and targeting signals can direct Thesit<SUP>®</SUP> to specific organelles, influencing its subcellular distribution and activity .

Preparation Methods

Thesit<SUP>®</SUP> is synthesized through the ethoxylation of dodecanol (lauryl alcohol) with ethylene oxide. The reaction typically involves the use of a catalyst, such as potassium hydroxide, under controlled temperature and pressure conditions. The degree of ethoxylation (number of ethylene oxide units) can be adjusted to achieve the desired properties .

Chemical Reactions Analysis

Thesit<SUP>®</SUP> primarily undergoes reactions typical of non-ionic surfactants. These include:

    Oxidation: Thesit<SUP>®</SUP> can be oxidized to form peroxides, especially in the presence of air and light.

    Reduction: It can be reduced under specific conditions, although this is less common.

    Substitution: Thesit<SUP>®</SUP> can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

Thesit<SUP>®</SUP> has a wide range of applications in scientific research:

Comparison with Similar Compounds

Thesit<SUP>®</SUP> is often compared to other non-ionic surfactants such as Triton X-100 and Brij 35. While all these surfactants can solubilize membrane proteins, Thesit<SUP>®</SUP> is unique in its ability to do so without denaturing the proteins. This makes it particularly valuable in applications where maintaining protein functionality is crucial. Similar compounds include:

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJQDTZCDSESIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5039721
Record name Polyoxyethylene (9) lauryl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5039721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

miscible
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

When administered, polidocanol locally damages blood vessel endothelium. Following the endothelial damage, platelets aggregate at the site and attach to the venous wall eventually resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Eventually the vessel is replaced by connective fibrous tissue.
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

3055-99-0, 9002-92-0
Record name Nonaethylene glycol monododecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3055-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Polidocanol [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Polyoxyethylene (9) lauryl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5039721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

33-36 °C
Record name Polidocanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Thesit, due to its amphiphilic nature, can integrate into lipid bilayers and extract membrane proteins while maintaining their structural integrity and functionality. [] This solubilization is influenced by Thesit concentration and its interaction with specific lipid species. For instance, Thesit preferentially solubilizes phospholipids enriched in saturated fatty acids, which form tightly packed vesicles that stabilize membrane proteins like the sheep brain serotonin 5-HT1A receptor. []

A: Thesit's impact on enzyme activity is concentration-dependent and varies between enzymes. Studies on cholesterol oxidases from Streptomyces hygroscopicus (SCO) and Brevibacterium sterolicum (BCO) show that low Thesit concentrations enhance activity, while higher concentrations have an inhibitory effect. [] This suggests direct interaction between Thesit and the enzymes, independent of micellar phenomena.

ANone: Thesit, chemically polyoxyethylene(9)dodecyl ether, does not have a single, defined molecular formula or weight as it is a mixture of oligomers with varying numbers of oxyethylene units.

ANone: While the provided literature doesn't offer specific spectroscopic data for Thesit, its structural features suggest characterization possibilities using techniques like NMR and mass spectrometry.

A: Thesit primarily acts as a solubilizing agent and does not exhibit intrinsic catalytic properties. Its role lies in facilitating enzymatic reactions by solubilizing substrates or enzymes, as seen in lipase activity assays using triolein. []

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